molecular formula C10H8ClN3 B1353748 3-Chloro-6-(pyridin-2-ylmethyl)pyridazine CAS No. 338779-81-0

3-Chloro-6-(pyridin-2-ylmethyl)pyridazine

Cat. No. B1353748
M. Wt: 205.64 g/mol
InChI Key: HOAXRKGLYLJRAW-UHFFFAOYSA-N
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Description

3-Chloro-6-(pyridin-2-ylmethyl)pyridazine is a chemical compound with the molecular formula C10H8ClN3. It has a molecular weight of 205.64 . This compound is used in diverse scientific research due to its intriguing properties.


Synthesis Analysis

The synthesis of pyridazine derivatives, including 3-Chloro-6-(pyridin-2-ylmethyl)pyridazine, has been widely studied in drug molecules . Various synthesis methods have been reported, including nickel-catalyzed cross-coupling reactions with aromatic and heteroaromatic halides .


Molecular Structure Analysis

The molecular structure of 3-Chloro-6-(pyridin-2-ylmethyl)pyridazine has been determined using X-ray diffraction and density functional theory (DFT) calculations . The optimized molecular crystal structures were determined on the basis of DFT calculations using the B3LYP/6-311+G (2d,p) functional .


Chemical Reactions Analysis

3-Chloro-6-(pyridin-2-ylmethyl)pyridazine can undergo various chemical reactions. For instance, it can undergo nickel-catalyzed cross-coupling reactions with aromatic and heteroaromatic halides to give the corresponding substituted aryl- and heteroaryl pyridazines .


Physical And Chemical Properties Analysis

3-Chloro-6-(pyridin-2-ylmethyl)pyridazine is a solid compound with a density of 1.281 g/cm3 . It should be stored in a sealed container in a dry environment at a temperature between 2-8°C .

Scientific Research Applications

1. Synthesis and Metal Coordination

3-Chloro-6-(pyridin-2-ylmethyl)pyridazine and similar compounds are noted for their ability to coordinate with metals, particularly in forming gridlike metal complexes with copper(I) or silver(I) ions. This property is leveraged in various synthesis processes, including microwave-assisted synthesis, which has demonstrated efficiency in accelerating cycloaddition reactions that are crucial for synthesizing these compounds (Hoogenboom, Moore, & Schubert, 2006).

2. Corrosion Inhibition

Research has explored the use of 3-Chloro-6-(pyridin-2-ylmethyl)pyridazine derivatives in corrosion inhibition. These compounds have been tested for their effectiveness in protecting mild steel surfaces from corrosion in hydrochloric acid environments. Studies indicate that these pyridazine derivatives are effective as mixed-type inhibitors, influencing both oxidative and reductive reactions in the corrosion process (Olasunkanmi, Mashuga, & Ebenso, 2018).

3. Herbicidal Applications

The physiological activity of substituted pyridazines, including 3-Chloro-6-(pyridin-2-ylmethyl)pyridazine, has been a topic of interest, particularly in relation to their potential as herbicides. Historical research has focused on the synthesis and evaluation of these compounds for their herbicidal properties, indicating their potential in agricultural applications (Tamura & Jojima, 1963).

4. Interaction with Biological Systems

Studies have also been conducted to explore the interaction of similar pyridazine compounds with central and mitochondrial benzodiazepine receptors. These investigations provide insights into the potential biological activities and pharmacological implications of these compounds (Barlin, Davies, & Harrison, 1997).

Safety And Hazards

The safety information available indicates that 3-Chloro-6-(pyridin-2-ylmethyl)pyridazine is potentially harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, and causes serious eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: Call a poison center or doctor if you feel unwell .

properties

IUPAC Name

3-chloro-6-(pyridin-2-ylmethyl)pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3/c11-10-5-4-9(13-14-10)7-8-3-1-2-6-12-8/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOAXRKGLYLJRAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CC2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60423493
Record name 3-chloro-6-(pyridin-2-ylmethyl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60423493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-6-(pyridin-2-ylmethyl)pyridazine

CAS RN

338779-81-0
Record name 3-chloro-6-(pyridin-2-ylmethyl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60423493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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